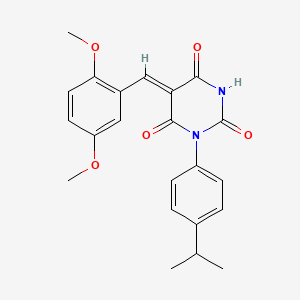![molecular formula C27H40N2O2 B4678758 16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one](/img/structure/B4678758.png)
16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one
Vue d'ensemble
Description
16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one, commonly known as Methylstenbolone, is a synthetic androgenic-anabolic steroid that has been gaining popularity in the scientific research community. It was first synthesized in the 1960s and has since been used in various studies to understand its mechanism of action and its potential applications in the field of medicine.
Mécanisme D'action
Methylstenbolone works by binding to androgen receptors in the body, which are found in various tissues including muscle, bone, and the reproductive system. This binding activates certain genes that promote the growth of muscle tissue and bone density. It also has a mild estrogenic effect, which can help to prevent muscle loss and promote muscle growth.
Biochemical and Physiological Effects
Methylstenbolone has been shown to have a number of biochemical and physiological effects. It can increase protein synthesis, which is essential for muscle growth. It can also increase the retention of nitrogen in the body, which is important for maintaining muscle mass. Additionally, it can increase the production of red blood cells, which can improve endurance and performance.
Avantages Et Limitations Des Expériences En Laboratoire
Methylstenbolone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a long half-life, which means it can be administered less frequently than other steroids. However, it is important to note that Methylstenbolone is a controlled substance and must be handled with care. It should only be used in accordance with strict safety protocols.
Orientations Futures
There are several potential future directions for research on Methylstenbolone. One area of interest is its potential use in treating muscle wasting conditions. It may also have applications in the treatment of osteoporosis, as it has been shown to increase bone density. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion
Methylstenbolone is a synthetic androgenic-anabolic steroid that has been studied extensively for its potential applications in the field of medicine. It has been shown to have anabolic properties and may be useful in treating muscle wasting conditions and osteoporosis. However, it is important to note that it is a controlled substance and must be handled with care. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Applications De Recherche Scientifique
Methylstenbolone has been extensively studied for its potential applications in the field of medicine. It has been shown to have anabolic properties, which means it can promote the growth of muscle tissue. This makes it a potential candidate for treating muscle wasting conditions such as sarcopenia and cachexia.
Propriétés
IUPAC Name |
(16Z)-16-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O2/c1-6-29-17(3)22(16(2)28-29)13-18-14-24-21-8-7-19-15-20(30)9-11-26(19,4)23(21)10-12-27(24,5)25(18)31/h13,19-21,23-24,30H,6-12,14-15H2,1-5H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLQDHFHQIQYGH-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C2CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C\2/CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4678677.png)
![2-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4678684.png)
![8-[2-(2,4-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4678686.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4678697.png)
![2-{4-[2-(4-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4678704.png)
![1-{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4678705.png)
![2-{4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4678710.png)
![methyl 2-{[({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4678717.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4678727.png)


![N-(4-bromo-2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4678769.png)
![2-(allylthio)-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4678775.png)